molecular formula C10H10ClN3 B14557557 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- CAS No. 61997-11-3

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl-

Cat. No.: B14557557
CAS No.: 61997-11-3
M. Wt: 207.66 g/mol
InChI Key: MAYBAJVWIKUCEQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

The synthesis of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a sequential three-component one-pot reaction of isatin, malononitrile, and hydantoin or thiohydantoin derivatives catalyzed by triethylamine (Et3N) has been reported to yield spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isatin and malononitrile can yield spirooxindole derivatives .

Scientific Research Applications

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1,5,6-trimethyl- lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61997-11-3

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-1,5,6-trimethylpyrrolo[1,2-a]imidazole-7-carbonitrile

InChI

InChI=1S/C10H10ClN3/c1-6-7(2)14-5-9(11)13(3)10(14)8(6)4-12/h5H,1-3H3

InChI Key

MAYBAJVWIKUCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N(C2=C1C#N)C)Cl)C

Origin of Product

United States

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